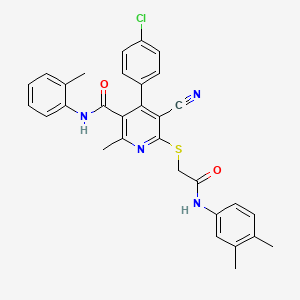

4-(4-chlorophényl)-5-cyano-6-((2-((3,4-diméthylphényl)amino)-2-oxoéthyl)thio)-2-méthyl-N-(o-tolyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

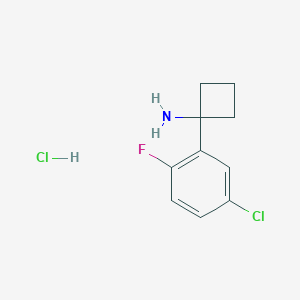

4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide is a useful research compound. Its molecular formula is C31H27ClN4O2S and its molecular weight is 555.09. The purity is usually 95%.

BenchChem offers high-quality 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antileishmanienne

La leishmaniose, causée par les parasites Leishmania transmis par les piqûres de phlébotomes, touche des millions de personnes dans le monde. Le dérivé de pyrazole synthétisé (composé 13) a montré une activité antileishmanienne puissante contre les isolats cliniques de Leishmania aethiopica. Son effet inhibiteur était significativement meilleur que celui des médicaments standards comme la miltefosine et l'amphotéricine B désoxycholate . Des études complémentaires pourraient explorer son potentiel en tant qu'agent antileishmanien novateur.

Propriétés Antimalariennes

Le paludisme, transmis par les moustiques infectés par Plasmodium, reste un problème majeur de santé publique mondiale. Les composés 14 et 15 de la même série ont montré une inhibition substantielle contre Plasmodium berghei in vivo. Le composé 15 a atteint une suppression impressionnante de 90,4%, suggérant sa promesse en tant que candidat antimalarien . Il serait intéressant d'enquêter sur son mécanisme d'action et son profil de sécurité.

Aperçus de l'Accrochage Moléculaire

Des études d'accrochage moléculaire ont révélé que le composé 13 interagit favorablement avec Lm-PTR1 (une enzyme cible dans Leishmania) par rapport au triméthoprime, un médicament antileishmanien connu. Cette interaction contribue probablement à son activité antileishmanienne supérieure . Des analyses structurales plus approfondies et des validations expérimentales pourraient améliorer notre compréhension de cette interaction.

Caractérisation Structurale

La structure cristalline d'un composé apparenté, la (E)-4-chloro-2-(((5-méthylpyridin-2-yl)amino)méthylène)thiazolidin-3-one, a été déterminée. Ces informations structurales aident à comprendre les propriétés et les interactions du composé . Des études similaires sur notre composé pourraient fournir des informations précieuses.

Approches Synthétiques

Les chercheurs ont développé des méthodes de synthèse pour des dérivés apparentés de pyrrolopyrazine. Explorer des voies efficaces pour synthétiser notre composé pourrait faciliter sa production et des investigations plus poussées .

Atténuation de la Résistance aux Médicaments

Compte tenu de l'émergence de souches de Plasmodium résistantes aux médicaments, de nouveaux agents antimalariens sont urgemment nécessaires. La structure unique de notre composé justifie une enquête en tant que solution potentielle pour lutter contre la résistance .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27ClN4O2S/c1-18-9-14-24(15-20(18)3)35-27(37)17-39-31-25(16-33)29(22-10-12-23(32)13-11-22)28(21(4)34-31)30(38)36-26-8-6-5-7-19(26)2/h5-15H,17H2,1-4H3,(H,35,37)(H,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMAHEWQNIPUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(DIMETHYLAMINO)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2505126.png)

![2-(cyclopentylsulfanyl)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2505128.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)